Mesityl(phenyl)iodonium trifluoromethanesulfonate
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Overview
Description
Mesityl(phenyl)iodonium trifluoromethanesulfonate is an organoiodine compound with the molecular formula C16H16F3IO3S. It is known for its utility in various chemical reactions, particularly in organic synthesis. The compound is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) and a phenyl group attached to an iodine atom, which is further bonded to a trifluoromethanesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mesityl(phenyl)iodonium trifluoromethanesulfonate typically involves the reaction of mesityl iodide with phenyl iodide in the presence of a suitable oxidizing agent. One common method includes the use of silver trifluoromethanesulfonate as a reagent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Mesityl(phenyl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dichloromethane under mild to moderate temperatures.
Major Products
The major products formed from reactions involving this compound depend on the nature of the nucleophile. For example, reaction with an amine would yield an iodonium-substituted amine, while reaction with an alcohol would produce an iodonium-substituted ether.
Scientific Research Applications
Mesityl(phenyl)iodonium trifluoromethanesulfonate has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which mesityl(phenyl)iodonium trifluoromethanesulfonate exerts its effects involves the transfer of the iodonium group to a substrate. This process typically occurs through a nucleophilic attack on the iodine atom, leading to the formation of a new carbon-iodine bond. The trifluoromethanesulfonate group acts as a leaving group, facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
Mesityl(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate: Similar in structure but with a trifluoromethyl group on the phenyl ring.
Phenyl(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate: Another closely related compound with slight variations in the substituents.
Uniqueness
Mesityl(phenyl)iodonium trifluoromethanesulfonate is unique due to its specific combination of mesityl and phenyl groups, which provide distinct reactivity and selectivity in chemical reactions. Its ability to act as a versatile reagent in organic synthesis makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H16F3IO3S |
---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
phenyl-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C15H16I.CHF3O3S/c1-11-9-12(2)15(13(3)10-11)16-14-7-5-4-6-8-14;2-1(3,4)8(5,6)7/h4-10H,1-3H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
WHKHDUDQHGBGKS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=CC=CC=C2)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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